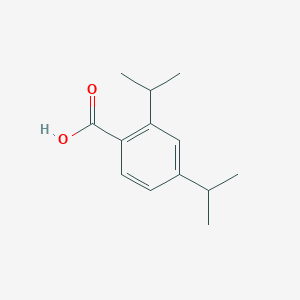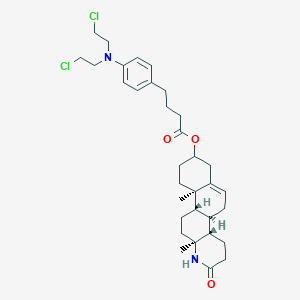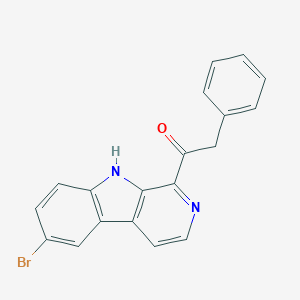
DL-Alanine-1-13C
Overview
Description
DL-Alanine-1-13C is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 90.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic and Structural Analysis in Tumors
Quantitative and accurate monitoring of tumors is essential for effective treatment. Hyperpolarized carbon (13C) MRI and Spectroscopy have proven to be powerful tools for in vivo metabolic and structural studies of tumor tissues. The determination of absolute configurations of amino acids, such as DL-Alanine-1-13C, plays a significant role in physiological mechanisms during tumor growth and treatment. With nearly 50% nuclear polarization achievable for 13C in various organic molecules through Dynamic Nuclear Polarization (DNP) in strong magnetic fields and cryogenic temperatures, this method offers a promising approach for understanding tumor biochemistry (Leksa et al., 2020).
Enzymatic Applications and Environmental Impact
Alanine dehydrogenase (AlaDH) is a microbial enzyme that plays a central role in metabolism by catalyzing the reversible conversion of L-alanine to pyruvate, and vice versa. This enzyme's actions are vital for the generation of energy through the tricarboxylic acid cycle and for the synthesis of various biological compounds. DL-Alanine, as part of this system, is fundamental in redox balancing and has significant applications in the pharmaceutical, environmental, and food industries, demonstrating its versatility and importance in various scientific and commercial fields (Dave & Kadeppagari, 2019).
Diagnostics and Clinical Research
Stable, non-radioactive isotopes like this compound have gained prominence in clinical science due to improvements in the availability of stable-isotope-labeled compounds and advancements in mass-spectrometric methods for quantitative analysis. These isotopes are critical in clinical research, offering advantages in patient safety and applicability to a wide range of clinical problems. Their use in clinical diagnostics and research, particularly with 13C-labeled compounds, has been instrumental in studies involving absorption, metabolism, and various physiological processes (Halliday & Rennie, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
DL-Alanine-1-13C is a stable isotope-labeled form of DL-Alanine . DL-Alanine is an amino acid, which is the racemic compound of L- and D-alanine . Amino acids are the building blocks of proteins and play a crucial role in various biological processes.
Mode of Action
This compound, like its unlabeled counterpart, is involved in various biochemical reactions. It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles . It can also be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) .
Biochemical Pathways
This compound plays a key role in the glucose-alanine cycle between tissues and liver . The glucose-alanine cycle is a series of reactions that occur in the body where glucose is produced from the breakdown of alanine. This cycle is crucial for maintaining blood sugar levels during periods of fasting or intense exercise.
Pharmacokinetics
Stable isotopes like 13c have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound action is primarily observed at the molecular level, where it participates in various biochemical reactions, including the production of nanoparticles and transition metals chelation . It also plays a crucial role in the glucose-alanine cycle, contributing to the maintenance of blood sugar levels .
Biochemical Analysis
Biochemical Properties
DL-Alanine-1-13C plays a role in various biochemical reactions. It interacts with enzymes and proteins involved in amino acid metabolism. The compound, this compound, can be used to study protein structure, metabolic pathways, and biochemical processes .
Molecular Mechanism
The molecular mechanism of this compound is similar to that of DL-alanine. It participates in reactions at the molecular level, including binding interactions with biomolecules, enzyme activation or inhibition, and changes in gene expression. The presence of the 13C isotope allows for tracking of the compound’s metabolic fate .
Metabolic Pathways
This compound is involved in the same metabolic pathways as DL-alanine, including the alanine cycle and various amino acid metabolism pathways. It interacts with enzymes and cofactors involved in these pathways .
Properties
IUPAC Name |
2-amino(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906990 | |
| Record name | (1-~13~C)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-81-2 | |
| Record name | Alanine-1-13C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102029812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~13~C)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)




![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)

![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)





